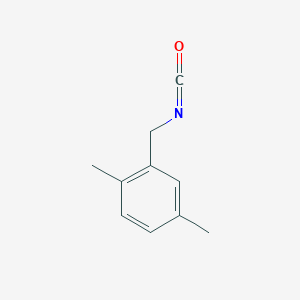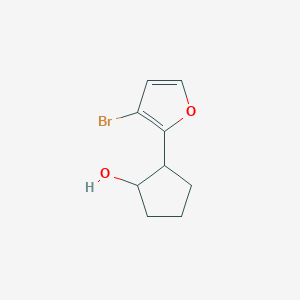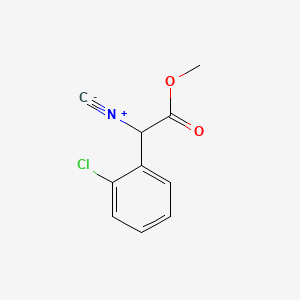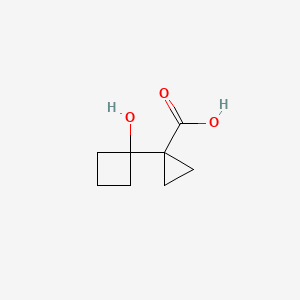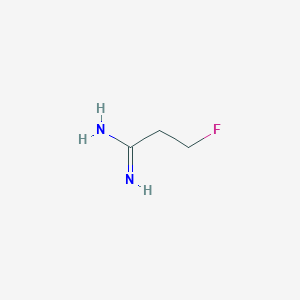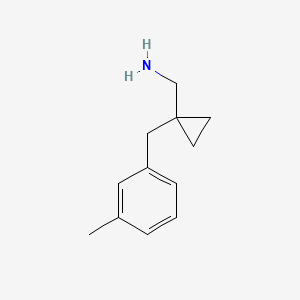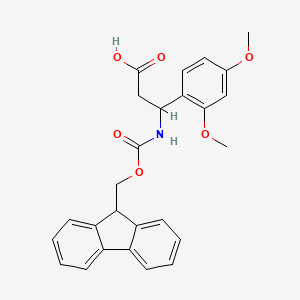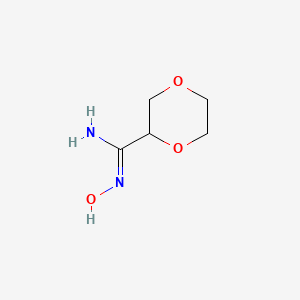
N'-hydroxy-1,4-dioxane-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-1,4-dioxane-2-carboximidamide is a chemical compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol . This compound is known for its unique structure, which includes a dioxane ring and a carboximidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,4-dioxane-2-carboximidamide typically involves the reaction of 1,4-dioxane-2-carboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-1,4-dioxane-2-carboximidamide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. The final product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-1,4-dioxane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-1,4-dioxane-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N’-hydroxy-1,4-dioxane-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane-2-carboximidamide: Similar structure but lacks the hydroxyl group.
N-hydroxy-1,4-dioxane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
N’-hydroxy-1,4-dioxane-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
N'-hydroxy-1,4-dioxane-2-carboximidamide |
InChI |
InChI=1S/C5H10N2O3/c6-5(7-8)4-3-9-1-2-10-4/h4,8H,1-3H2,(H2,6,7) |
Clave InChI |
MNCLXFRRPBXGAQ-UHFFFAOYSA-N |
SMILES isomérico |
C1COC(CO1)/C(=N/O)/N |
SMILES canónico |
C1COC(CO1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


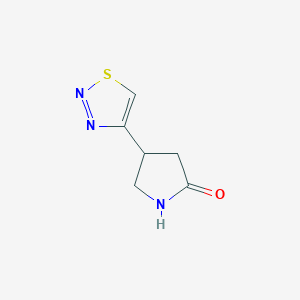
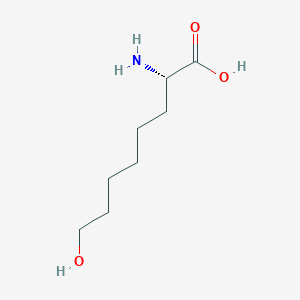
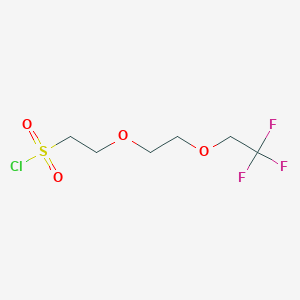
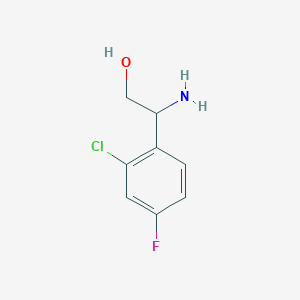
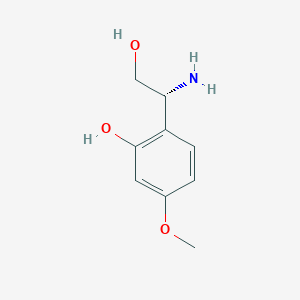
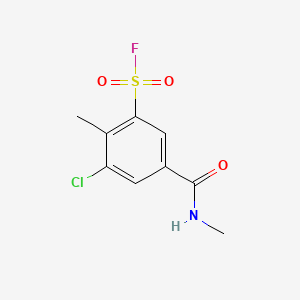
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
